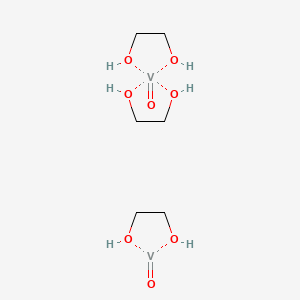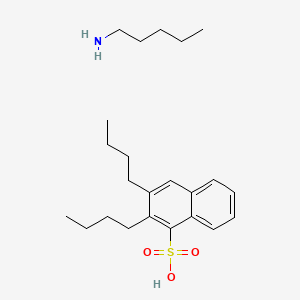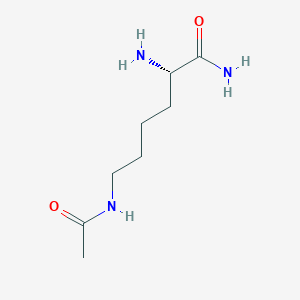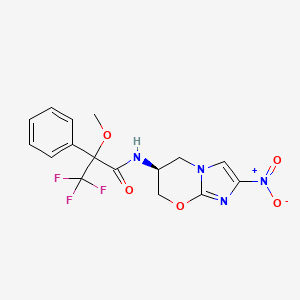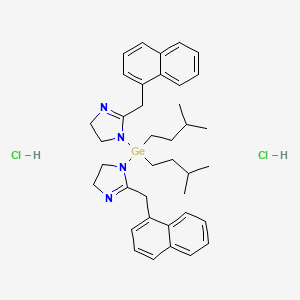
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyridinecarboxaldehyde and is characterized by the presence of a methyloxime group and a monohydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:
Formation of the Pyridinecarboxaldehyde Core: The starting material, pyridinecarboxaldehyde, is subjected to a series of reactions to introduce the tetrahydro and isopropyl groups.
Introduction of the Methyloxime Group: The intermediate compound is then reacted with methyloxime under specific conditions to form the desired product.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime: Lacks the monohydrochloride salt.
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-: Lacks the methyloxime group.
Uniqueness
The presence of the methyloxime group and the monohydrochloride salt in 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1-methylethyl)-, O-methyloxime, monohydrochloride, (E)- imparts unique chemical properties, making it distinct from similar compounds
Properties
CAS No. |
139886-06-9 |
|---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(E)-N-methoxy-1-(1-propan-2-yl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(2)12-6-4-5-10(8-12)7-11-13-3;/h5,7,9H,4,6,8H2,1-3H3;1H/b11-7+; |
InChI Key |
ZDWIHFPARRISGP-RVDQCCQOSA-N |
Isomeric SMILES |
CC(C)N1CCC=C(C1)/C=N/OC.Cl |
Canonical SMILES |
CC(C)N1CCC=C(C1)C=NOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


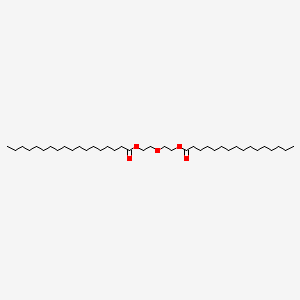
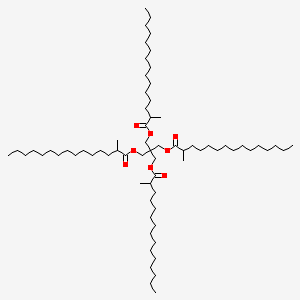

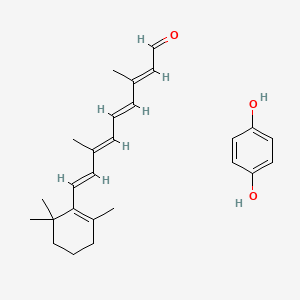


![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
